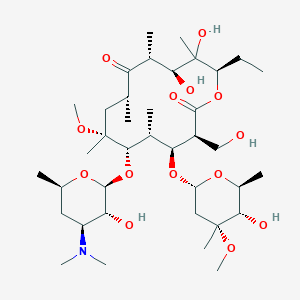

Clarithromycin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of clarithromycin, including its derivatives like clarithromycin F, involves complex chemical reactions that ensure the formation of its active macrolide structure. A key step in the synthesis of clarithromycin involves the deprotective reaction, where protective groups at specific positions are removed under controlled conditions, significantly influenced by temperature and pH values. The sensitivity of the trimethylsilyl (TMS) groups at different positions varies under the same reaction conditions but with different acids, showcasing the intricate nature of its synthesis process (Zheng, 2004).

Molecular Structure Analysis

The molecular structure of this compound, similar to other forms of clarithromycin, is characterized by its macrolide core, which is crucial for its antibacterial activity. Studies employing techniques like X-ray powder diffraction have provided insights into the polymorphic transformations of clarithromycin under various conditions, shedding light on the stability and molecular arrangement of its crystal forms. For instance, clarithromycin form II crystals can undergo unexpected transport of water or carbon dioxide molecules to voids within the crystal lattice, indicating unique structural characteristics (Jian et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound revolve around its stability, reactivity, and interaction with other substances. Its solubility, for example, is significantly affected by pH, showcasing a decrease with increasing pH values. Moreover, clarithromycin's stability is also influenced by acidic conditions, where it shows higher stability compared to erythromycin, its predecessor (Nakagawa et al., 1992).

Physical Properties Analysis

The physical properties of this compound, including its solubility and stability, play a crucial role in its pharmacokinetic profile and efficacy as an antibiotic. Its solubility in water and phosphate buffer solution decreases with increasing temperature and pH, respectively. This behavior is critical in understanding the drug's absorption and distribution in the body (Nakagawa et al., 1992).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with biological systems, are fundamental to its function as an antibiotic. The drug's mechanism of action, stability under various conditions, and interactions with microbial cells are key areas of study. Its ability to form gels under certain conditions and undergo polymorphic transformations highlights the complex nature of its chemical behavior and its implications for drug formulation and efficacy (Noguchi et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Clarithromycin demonstrates greater in vitro activity than erythromycin against certain pathogens including Bacteroides melaninogenicus, Chlamydia pneumoniae, and others. It appears effective in treating infections in the respiratory tract, skin/soft tissues, and in immunocompromised patients (Peters & Clissold, 1992).

Resistant Mycobacterium intracellulare

Clarithromycin resistance in Mycobacterium intracellulare is associated with mutations in the 23S rRNA gene. This resistance is important in chronic pulmonary infections (Meier et al., 1994).

Helicobacter pylori Resistance

The efflux pump systems in Helicobacter pylori contribute to clarithromycin resistance. Understanding these mechanisms is crucial for effective treatment strategies (Hirata et al., 2010).

Application in Veterinary Medicine

Clarithromycin has been studied for its use in treating airway diseases in foals, highlighting its versatility beyond human medicine (Oswald et al., 2011).

Anti-Cancer Potential

Clarithromycin shows potential in treating various tumors in combination with conventional treatment. Its mechanisms include reduction of pro-inflammatory cytokines, autophagy inhibition, and anti-angiogenesis (Van Nuffel et al., 2015).

Effectiveness in Respiratory Tract Infections

It is effective against major pathogens responsible for respiratory tract infections, demonstrating a broad spectrum of activity (Langtry & Brogden, 1997).

Resistance in Mycobacterium abscessus Complex

Clarithromycin resistance in Mycobacterium abscessus complex is linked to genetic resistance mechanisms. This has implications for treatment in immunocompromised patients (Rubio et al., 2015).

Periodontal Applications

It has been studied as an adjunct to periodontal mechanical therapy, showing positive effects in treating generalized aggressive periodontitis (Andere et al., 2017).

Pharmacokinetic Properties

Clarithromycin has superior pharmacokinetic properties compared to erythromycin, allowing for increased compliance and effectiveness in various infections (Rodvold, 1999).

Treatment of Multiple Myeloma

It has been found effective in improving response rates and survival when used in combination with conventional chemotherapy for multiple myeloma (Qiu & Zhai, 2015).

Anti-Inflammatory Effects

Clarithromycin exhibits anti-inflammatory effects, such as the inhibition of cytokine production, which are beneficial in conditions like chronic obstructive pulmonary disease (Basyigit et al., 2004).

Mechanism of Action

- Its role is to inhibit the translocation step during protein synthesis within the bacterial cell. By doing so, it disrupts the production of essential proteins that bacteria need for survival and replication .

Target of Action

Mode of Action

Safety and Hazards

The FDA is advising caution before prescribing the antibiotic clarithromycin to patients with heart disease because of a potential increased risk of heart problems or death that can occur years later . Severe allergic reactions are rare . Liver problems have been reported . It may cause harm if taken during pregnancy .

Future Directions

Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . It is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . The usual dose of clarithromycin is 250mg to 500mg twice a day . The dose may be lower for children or if you have kidney problems .

properties

IUPAC Name |

(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKPAXGOJMGSAE-OKRVCPMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@H]([C@@H]([C@@H]([C@@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124412-58-4 |

Source

|

| Record name | Clarithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the main advantage of formulating clarithromycin into a floating microsponge capsule?

A: The research paper highlights the potential of this formulation to achieve a sustained release of clarithromycin []. The study demonstrates that using Eudragit RL100 as a polymer in the microsponge formulation resulted in a controlled drug release profile, particularly in simulated stomach conditions []. This sustained release characteristic could be beneficial for improving patient compliance by potentially reducing dosing frequency and minimizing fluctuations in drug concentration in the body.

Q2: How did the researchers assess the stability and compatibility of the components in the clarithromycin floating microsponge capsule?

A: The compatibility between clarithromycin and the other components in the formulation was assessed using Fourier Transform Infra-Red (FTIR) spectroscopy []. This technique helps identify any potential chemical interactions between the drug and the excipients that could compromise the stability and efficacy of the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate](/img/structure/B1168533.png)